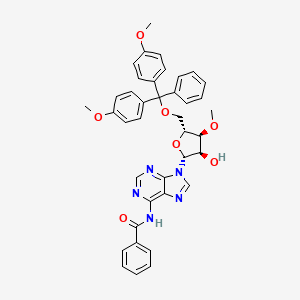![molecular formula C9H16ClNO2 B8248546 ethyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate;hydrochloride](/img/structure/B8248546.png)
ethyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 2-(3-amino-1-bicyclo[111]pentanyl)acetate;hydrochloride is a chemical compound with the molecular formula C9H15NO2 It is a derivative of bicyclo[111]pentane, a unique bicyclic structure known for its rigidity and strain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate;hydrochloride typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This is achieved through a series of cyclization reactions starting from simple organic precursors.
Introduction of the amino group: The amino group is introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the compound to form the ethyl acetate derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ethyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with unique structural properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate;hydrochloride is not well-documented. it is believed to interact with various molecular targets through its amino and ester functional groups. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another derivative of bicyclo[1.1.1]pentane with a similar structure but different functional groups.
Methyl 2-(3-aminobicyclo[1.1.1]pentan-1-yl)acetate hydrochloride: A methyl ester derivative with similar properties.
Uniqueness
ethyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate;hydrochloride is unique due to its ethyl ester functional group, which can impart different chemical and physical properties compared to its methyl and tert-butyl counterparts. This uniqueness makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
ethyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-7(11)3-8-4-9(10,5-8)6-8;/h2-6,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHXJJULEJZDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC12CC(C1)(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8248477.png)


![[trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B8248501.png)
![6-Bromo-7-chloro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8248503.png)
![tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate](/img/structure/B8248508.png)

![5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine](/img/structure/B8248515.png)

![3-methoxy-N-methyl-bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B8248540.png)
